3,3-Difluorobutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a butan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorobutan-2-amine typically involves the fluorination of butan-2-amine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the butan-2-amine is replaced by fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to meet the demand for high-purity compounds in various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of difluorobutanone or difluorobutanoic acid.
Reduction: Formation of butan-2-amine or butane.
Substitution: Formation of various substituted butan-2-amines depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobutan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutan-2-amine involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobutane: Another fluorinated butane derivative with different fluorine atom positions.
3,5-Difluoro-2,4,6-trinitroanisole: A fluorinated compound with applications in materials science.
Uniqueness
3,3-Difluorobutan-2-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H9F2N |
---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
3,3-difluorobutan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3 |
InChI Key |
CSENXKZAOYXNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.